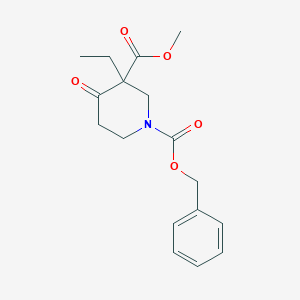
1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and ethyl groups, as well as two ester functional groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of Substituents: The benzyl, methyl, and ethyl groups can be introduced through alkylation reactions using benzyl halides, methyl halides, and ethyl halides, respectively.
Esterification: The ester functional groups can be introduced through esterification reactions using carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or the ketone group to a secondary alcohol.
Substitution: The benzyl, methyl, and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Lacks the ethyl group.
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Lacks the methyl group.
1-Benzyl 3-methyl 3-ethyl-4-hydroxypiperidine-1,3-dicarboxylate: Contains a hydroxyl group instead of a ketone.
Comparison: 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is unique due to the presence of both methyl and ethyl groups, as well as the ketone functional group. This combination of substituents and functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-17(15(20)22-2)12-18(10-9-14(17)19)16(21)23-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clave InChI |
NAIIHICQTJLECY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



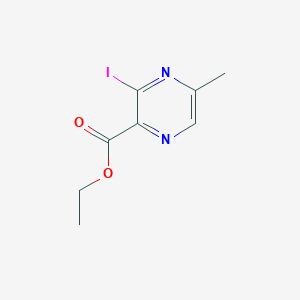
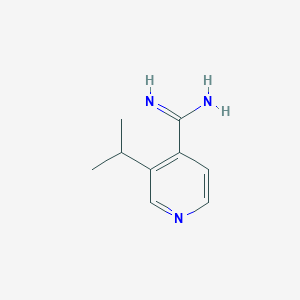
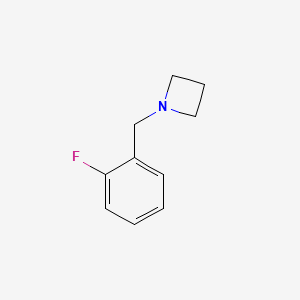

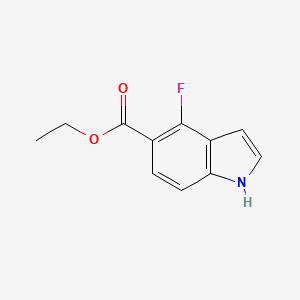

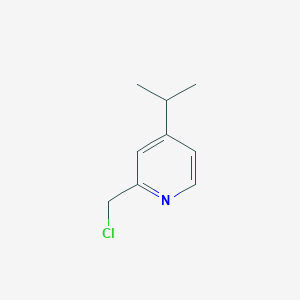
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
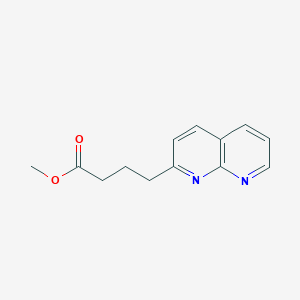
![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
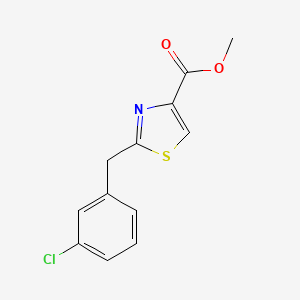

![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
